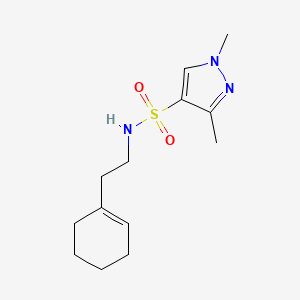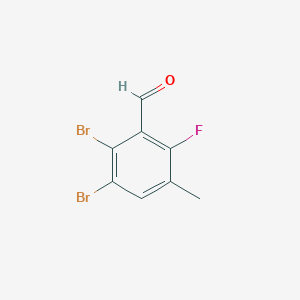![molecular formula C24H23NO4 B2508698 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid CAS No. 2230803-55-9](/img/structure/B2508698.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid is a complex molecule that includes a fluorenyl group, a methoxy carbonyl moiety, and a piperidine ring with a carboxylic acid functionality. The fluorenyl group is a polycyclic aromatic hydrocarbon known for its planar conformation and ability to participate in π-π stacking interactions, as seen in the structure of 9-oxo-9H-fluorene-1-carboxylic acid, which adopts a planar conformation with internal hydrogen bonding . The piperidine ring is a common structural motif in medicinal chemistry, often providing a scaffold for drug molecules.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds such as 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid have been synthesized and characterized using spectroscopic techniques . The synthesis likely involves multiple steps, including the formation of the piperidine ring, introduction of the prop-2-yn-1-yl group, and subsequent attachment of the fluorenyl methoxy carbonyl moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV spectroscopy . These techniques can provide detailed information about the geometry, functional groups, and electronic structure of the molecule. For instance, the NMR chemical shifts can reveal the electronic environment of the hydrogen and carbon atoms in the molecule, while the IR and Raman spectra can give insights into the vibrational modes of different bonds.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. The presence of the carboxylic acid group suggests that it can participate in reactions typical of carboxylic acids, such as esterification or amide formation. The alkyne group may undergo reactions such as the Sonogashira coupling or click chemistry, which are useful in constructing complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its molecular structure and functional groups. The planar fluorenyl group may contribute to solid-state stacking interactions, as observed in 9-oxo-9H-fluorene-1-carboxylic acid . The piperidine ring could influence the compound's basicity and solubility. Theoretical calculations, such as those performed for BEPA, can provide insights into the stability of the molecule, charge distribution, and potential energy distribution, which are crucial for understanding the physical properties and reactivity of the compound .
Applications De Recherche Scientifique
Synthesis of Complex Hydrochlorides
The compound also finds its application in the synthesis of complex hydrochlorides such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This synthesis process starts with piperidine-4-carboxylic acid and involves steps such as amidation and Friedel-Crafts acylation. The process is known for its accessibility due to the readily available starting materials and yields a reasonable overall production efficiency (Zheng, 2010).
Antimicrobial Activity
Research has been conducted on derivatives of this compound, exploring their antimicrobial properties. Synthesis of certain pyridine derivatives has shown variable and modest activity against bacteria and fungi, indicating potential for medical applications in fighting infections (Patel, Agravat, & Shaikh, 2011).
Novel Fluorophore Creation
The compound contributes to the development of novel fluorophores like 6-methoxy-4-quinolone, which exhibit strong fluorescence in a wide pH range of aqueous media. This characteristic makes it a valuable tool in biomedical analysis and fluorescent labeling, especially given its stability under various conditions (Hirano et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-ynylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-2-11-24(22(26)27)12-14-25(15-13-24)23(28)29-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-10,21H,11-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCXFRKABFNAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2230803-55-9 |
Source


|
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)
![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)
![2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2508624.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)
![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)
![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)
![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)

![1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2508635.png)
![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)